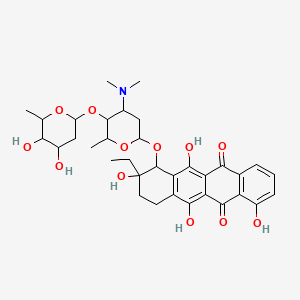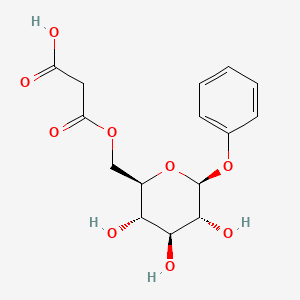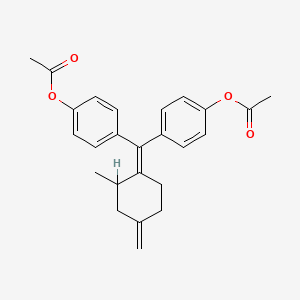
1H-Pyrrole-3,4-dicarboxylic acid
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarboxylic acid is an organic compound with the molecular formula C6H5NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth positions of the pyrrole ring. It is a white to off-white powder with a melting point of 290-295°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, can yield the pyrrole ring . Another method involves the use of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
1H-Pyrrole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms on the pyrrole ring are replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated pyrrole derivatives, while reduction may produce hydroxylated or alkylated pyrrole derivatives .
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrrole derivatives and polymers .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its role in inhibiting quorum sensing in bacteria, which is a mechanism used by bacteria to regulate gene expression in response to population density .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of conductive polymers and materials with unique electrical properties. These materials find applications in electronic devices, sensors, and actuators .
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its role as a quorum sensing inhibitor in bacteria involves the disruption of signaling pathways that regulate virulence factor production and biofilm formation . The compound may interact with key proteins and enzymes involved in these pathways, leading to altered gene expression and reduced bacterial pathogenicity .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dicarboxylic acid: This compound has carboxylic acid groups at the second and fifth positions of the pyrrole ring. It is known for its quorum sensing inhibitory activity and potential as an antibiotic accelerant .
1H-Pyrrole-2,4-dicarboxylic acid: This compound has carboxylic acid groups at the second and fourth positions of the pyrrole ring. It is used in the synthesis of various pyrrole derivatives and polymers .
This compound: Compared to its analogs, this compound is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
1H-pyrrole-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDNCRMBALUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326987 | |
| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-72-8 | |
| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the H3pdcd ligand contribute to the catalytic activity of its coordination polymers?
A1: The H3pdcd ligand, featuring a tertiary amine group and multiple carboxylic acid groups, plays a crucial role in the catalytic activity of its coordination polymers like [Ni(H2O)(Hpdcd)(H2O)2]·DMF and [Co(H2O)(Hpdcd)(H2O)2]·DMF. [] The tertiary amine acts as an organic base, while the carboxylic acid groups function as Lewis acids. This combination of Lewis acidity and organic basicity within the same structure is confirmed by NH3-TPD-MS analysis. [] This unique characteristic enables the coordination polymers to effectively catalyze the synthesis of chloropropene carbonate from CO2 and epichlorohydrin without requiring additional co-catalysts. [] The ligand's structure facilitates CO2 adsorption, further enhancing the catalytic process. []
Q2: What is the significance of synthesizing chloropropene carbonate from CO2 under atmospheric pressure?
A2: The ability of H3pdcd-based coordination polymers to catalyze chloropropene carbonate synthesis under atmospheric CO2 pressure is significant due to its environmental and economic implications. [] Utilizing CO2, a greenhouse gas, as a feedstock for valuable chemicals like chloropropene carbonate aligns with sustainable chemistry principles. Operating at atmospheric pressure potentially reduces energy consumption and simplifies the reaction setup compared to high-pressure processes. This approach offers a more environmentally friendly and cost-effective route for chloropropene carbonate production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)


